molecular formula C8H16O2 B7769609 3-Methylheptanoic acid CAS No. 57403-74-4

3-Methylheptanoic acid

Cat. No. B7769609
CAS RN: 57403-74-4
M. Wt: 144.21 g/mol
InChI Key: DVESMWJFKVAFSP-UHFFFAOYSA-N
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Description

3-Methyl-heptanoic acid is a medium-chain fatty acid.

Scientific Research Applications

  • Synthesis Methods : Improved methods for synthesizing 3-Methylheptanoic acid have been developed, focusing on high purity and yield. These methods involve reactions of crotonic acid with sec-butyl alcohol, followed by reactions with n-butylmagnesium bromide and hydrolysis under alkali conditions (Li Wei, 2010).

  • Chiral Synthesis : Research has been conducted on the synthesis of both (R)‐ and (S)‐3‐Methylheptanoic Acids, starting from chiral methyl molecules. These methods can be applied to synthesize a wide variety of chiral 3-methyl alkanoic acids (Shunji Zhang, Yong‐Ling Shi, & W. Tian, 2015).

  • Environmental Metabolism : 3-Methylheptanoic acid's metabolic pathways in the environment and its impacts have been studied. For instance, the metabolism of 3-methylheptane, a related compound, in rats showed various urinary metabolites, providing insights into environmental and biological transformations of such compounds (M. Serve et al., 1993).

  • Synthetic Applications : 3-Methylheptanoic acid has been used as an intermediate in various synthetic applications, including the synthesis of esters and other organic compounds. This indicates its utility in organic chemistry and materials science (J. Munch‐Petersen, 2003).

  • Human Metabolism : Studies have explored the human metabolism of compounds related to 3-Methylheptanoic acid, such as 2-ethylhexanoic acid, and its major urinary metabolites. This research is crucial for understanding the biotransformation and potential health impacts of these compounds in humans (Dana Stingel et al., 2007).

  • Biochemical Research : The compound has been used in the synthesis of amino acids and peptides, which are important in biochemical and pharmacological research. For example, derivatives of 3-Methylheptanoic acid have been synthesized for studies related to amino acids in antibiotics (K. Mori & H. Iwasawa, 1980).

properties

IUPAC Name

3-methylheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-3-4-5-7(2)6-8(9)10/h7H,3-6H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVESMWJFKVAFSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00972894
Record name 3-Methylheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00972894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylheptanoic acid

CAS RN

57403-74-4
Record name 3-Methylheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00972894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In this preparation 2 ml. of 30% aqueous potassium hydroxide is admixed with 0.1 mole of exobicyclo[3.1.0]hex-2-yl acetamide in 20 ml. of ethanol and warmed to 70° C and stirred at this temperature until no more ammonia evolves. The ethanol solvent is then removed by evaporation under vacuum and the residue poured into 100 ml. of water and extracted three times with ethyl ether. The aqueous solution is acidified to about pH 2 with 5N aqueous hydrochloric acid and then extracted three times with ethyl ether. The ethyl ether extracts are combined and dried over anhydrous magnesium sulfate, filtered and the filtrate evaporated under vacuum to remove the ethyl ether, affording exobicyclo[3.1.0]hex-2-yl acetic acid as a residue.
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Synthesis routes and methods II

Procedure details

Under argon atmosphere, to a solution of sodium metal (70.6 g, 3.07 mol) in absolute ethanol (900 ml) was added ethyl malonate (510 g, 3.18 mol) with stirring. Further, 2-bromohexane (475 g, 2.88 mol) was added dropwise gradually and, after sodium bromide was precipitated, in such a rate that ethanol was slowly refluxed. After addition reflux was continued for 4 hours. After cooling the mixture to room temperature 50% aqueous potassium hydroxide solution (843 g) was added dropwise and the reaction mixture was refluxed for 5 hours. Ethanol was distilled off and the residue was neutralized with concentrated hydrochloric acid (600 ml). The resulting solution was then extracted with ether (one liter×3) and the extracts were dried over anhydrous sodium sulfate. After concentration, the residue was heated at 130° C. for 2 hours and at 180° C. for 2.5 hours. The distillation of the residue under reduced pressure gave dl-3-methylheptanoic acid (310 g, 2.15 mol, 75%, b.p.: 124°-125° C./25 mmHg).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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